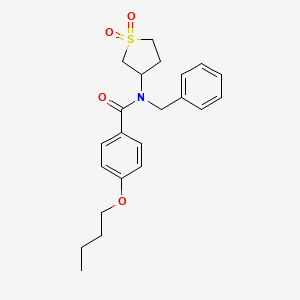

N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a butoxy group, and a dioxidotetrahydrothiophenyl group attached to a benzamide core.

Properties

IUPAC Name |

N-benzyl-4-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4S/c1-2-3-14-27-21-11-9-19(10-12-21)22(24)23(16-18-7-5-4-6-8-18)20-13-15-28(25,26)17-20/h4-12,20H,2-3,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGQFNDJHHQPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic synthesis techniques. One common method includes the following steps:

Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst such as aluminum chloride.

Introduction of the Butoxy Group: The butoxy group can be added via a nucleophilic substitution reaction using butanol and a suitable leaving group.

Incorporation of the Dioxidotetrahydrothiophenyl Group: This step involves the formation of the dioxidotetrahydrothiophenyl moiety through a series of oxidation and cyclization reactions.

Formation of the Benzamide Core: The final step involves the coupling of the synthesized intermediates to form the benzamide core, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three primary reactive sites:

-

Benzamide group : Susceptible to hydrolysis under acidic or basic conditions.

-

Sulfone group (1,1-dioxidotetrahydrothiophene) : Resists further oxidation but can undergo reduction.

-

ButOxy group (OCH₂CH₂CH₂CH₃) : Ethers are generally stable but may undergo cleavage under extreme conditions.

Hydrolysis of the Benzamide Group

The benzamide moiety can hydrolyze under acidic or basic conditions to yield benzoic acid and a corresponding amine derivative. This reaction is common in amides and is critical for understanding metabolic pathways or synthetic modifications.

Mechanism :

Conditions :

-

Acidic : H₂SO₄ or HCl in aqueous solution.

-

Basic : NaOH or KOH.

Reduction of the Sulfone Group

The sulfone group (SO₂) in the tetrahydrothiophene ring can be reduced to a sulfide (S) or sulfide oxide (SO), depending on the reagent. This reaction alters the electronic properties of the molecule, potentially affecting its biological activity.

Reagents :

-

LiAlH₄ : Reduces SO₂ to S (sulfide).

-

NaBH₄ : May reduce SO₂ to SO (sulfide oxide) under specific conditions.

Mechanism :

Nucleophilic Substitution of the ButOxy Group

The butOxy group (an ether) is generally inert but can undergo cleavage under strong acidic conditions, leading to elimination or substitution products.

Reagents :

-

H₂SO₄ : Protonates the ether oxygen, facilitating cleavage.

-

HBr : Acidic conditions generate Br⁻ nucleophiles for substitution.

Mechanism :

Oxidation Reactions

While sulfones are typically resistant to oxidation, other moieties (e.g., benzamide) may oxidize under harsh conditions. For example, oxidation of the benzamide could yield benzoyl peroxide derivatives, though specific pathways require further investigation.

Reagents :

-

KMnO₄ : Strong oxidizing agent for aromatic rings.

-

H₂O₂ : Mild oxidizer for functional groups like amines.

Comparison of Reactions in Structurally Similar Compounds

Scientific Research Applications

2.1 Antioxidant Properties

Research indicates that compounds similar to N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exhibit significant antioxidant activity. For example, studies on related compounds demonstrated their ability to scavenge free radicals effectively. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay showed that certain derivatives achieved over 90% inhibition at specific concentrations, indicating potential for therapeutic use in oxidative stress-related conditions .

2.2 Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. In vitro studies have shown that similar benzamide derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Pharmaceutical Applications

3.1 Drug Development

This compound is being explored as a lead compound in drug development due to its biological activities. Its derivatives are being synthesized and tested for efficacy against various diseases, including cancer and neurodegenerative disorders.

3.2 Targeted Delivery Systems

The compound's unique structure allows it to be incorporated into drug delivery systems. Studies have shown that modifying the compound can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .

Materials Science Applications

4.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to degradation under environmental stressors .

4.2 Sensors and Electronics

Due to its electronic properties, this compound is being investigated for applications in organic electronics, particularly in the development of sensors and photovoltaic devices. Preliminary results suggest that it can contribute to improved charge transport in organic semiconductors .

Case Studies

Mechanism of Action

The mechanism of action of N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

Modulation of Ion Channels: Affecting the function of ion channels, thereby altering cellular excitability and signaling.

Comparison with Similar Compounds

N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar dioxidotetrahydrothiophenyl group but different functional groups, used as a GIRK channel activator.

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: A related compound with similar structural features but different substituents, used in drug development and materials science.

Biological Activity

N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Its unique structural features, including a benzamide moiety and a tetrahydrothiophene group with a sulfone functional group, suggest potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 401.5 g/mol. The compound's structure incorporates various functional groups that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Anticancer Activity : Many derivatives of benzamide have shown promising results against various cancer cell lines.

- Antimicrobial Properties : Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Potential Neuroprotective Effects : Some studies suggest that related compounds may interact with neuronal pathways, offering protective effects against neurodegenerative diseases.

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key reactions include:

- Formation of the Benzamide Moiety : This is achieved through coupling reactions involving benzoyl chloride and amines.

- Introduction of the Tetrahydrothiophene Ring : This step often involves cyclization reactions that incorporate sulfur-containing compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Table 1: Comparative Biological Activities

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| Compound A | Anticancer | Significant growth inhibition in leukemia cell lines |

| Compound B | Antimicrobial | Effective against E. coli and S. aureus |

| Compound C | Neuroprotective | Reduced neuronal apoptosis in vitro |

Case Study: Anticancer Activity

A recent study evaluated the anticancer potential of a structurally related compound, showing remarkable efficacy against breast cancer cell lines while maintaining low cytotoxicity towards normal cells . This suggests that this compound may possess similar properties.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds related to this compound. Results indicated substantial growth inhibition against various bacterial strains at concentrations as low as 32 µg/mL .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

- Interaction with Biological Targets : The sulfone group may enhance binding affinity to specific receptors or enzymes involved in disease pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.